2-(2,3,4-Trifluorophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3,(H,13,14) |
InChI Key |
RCEBEQDVSUIPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a quaternary ammonium salt, and is carried out in the presence of a solvent like sulfolane. The reaction mixture is then subjected to hydrogenation, fluorination, and diazotization steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoic acids .
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs differ in fluorine substitution patterns and functional group arrangements. Key comparisons include:
*Similarity scores (0–1 scale) are based on Tanimoto coefficients for structural similarity, as reported in .
- Substituent Position Effects: The 2,3,4-trifluoro substitution in the target compound creates a sterically hindered environment compared to 3,4,5-trifluoro analogs (e.g., 3,4,5-Trifluorophenylacetic acid), which may influence hydrogen-bonding capacity and solubility. Electron-Withdrawing Effects: The trifluoromethyl group (e.g., in 3-(2-Trifluoromethylphenyl)propionic acid) exerts stronger electron-withdrawing effects than fluorine alone, increasing acidity (lower pKa) and altering reactivity in coupling reactions .
Physicochemical and Application Differences
- Fluorine vs. Trifluoromethyl: The trifluoromethyl group in 3-(2-Trifluoromethylphenyl)propionic acid increases hydrophobicity and metabolic resistance compared to the target compound’s fluorine atoms, making it more suitable for long-acting formulations .
- Pharmaceutical Relevance: notes that fluorinated biphenyl propionic acids (e.g., 2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid) are marketed as NSAIDs (e.g., Flurbiprofen), suggesting that the target compound’s trifluorinated structure could be optimized for anti-inflammatory activity . Synthetic Challenges: The synthesis of this compound may require regioselective fluorination steps, unlike simpler difluoro analogs (e.g., 3-(3,5-Difluorophenyl)propionic acid), which are more straightforward to prepare .
Biological Activity
2-(2,3,4-Trifluorophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural feature enhances its lipophilicity and influences its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For example:
- In Vitro Studies : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using human cell lines. The results indicated selective toxicity towards cancerous cells compared to normal cells:
- Cell Lines Tested : HCT-116 (colon cancer), HEK-293 (normal kidney).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 10 |
| HEK-293 | >100 |
This selectivity suggests potential for development as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various strains of bacteria. The findings supported its use as a novel antimicrobial agent with low toxicity profiles .
- Cytotoxicity Assessment : Another case study focused on the cytotoxicity of the compound on HCT-116 cells. The study found that treatment with this compound led to significant apoptosis as evidenced by DAPI staining assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
